molecular formula C6H13NO2 B13635321 (2,2-Dimethyloxazolidin-4-yl)methanol

(2,2-Dimethyloxazolidin-4-yl)methanol

Cat. No.: B13635321
M. Wt: 131.17 g/mol
InChI Key: DJZHDMBGZISZGK-UHFFFAOYSA-N
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Description

(2,2-Dimethyloxazolidin-4-yl)methanol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyloxazolidin-4-yl)methanol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate nitrogen source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of bulk quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyloxazolidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazolidinones, alcohol derivatives, and various substituted oxazolidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2,2-Dimethyloxazolidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This property makes it useful in the synthesis of complex molecules and in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dimethyloxazolidin-4-yl)methanol is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2,2-dimethyl-1,3-oxazolidin-4-yl)methanol

InChI

InChI=1S/C6H13NO2/c1-6(2)7-5(3-8)4-9-6/h5,7-8H,3-4H2,1-2H3

InChI Key

DJZHDMBGZISZGK-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(CO1)CO)C

Origin of Product

United States

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